PEG11 Spacer Length: Molecular Weight and Hydrodynamic Radius Increase Relative to PEG4 and PEG8 Variants
Methyltetrazine-PEG11-NH-Boc has a molecular weight of 771.9 Da due to its PEG11 spacer, compared to 463.5 Da for the PEG4 analogue and 639.8 Da for the PEG8 analogue . The increased molecular weight and extended chain length (approximately 4.4 nm extended length for PEG11 vs. ~1.6 nm for PEG4) enhance conjugate solubility and reduce steric hindrance during tetrazine-TCO ligation .
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 771.9 |
| Comparator Or Baseline | Methyltetrazine-PEG4-NH-Boc (463.5 Da); Methyltetrazine-PEG8-NH-Boc (639.8 Da) |
| Quantified Difference | +308.4 Da vs. PEG4; +132.1 Da vs. PEG8 |
| Conditions | Monodisperse PEG linkers, ≥95% purity |
Why This Matters
Longer PEG spacers improve aqueous solubility and reduce protein aggregation, which is critical for maintaining conjugate stability in solution.
